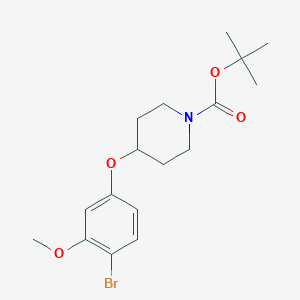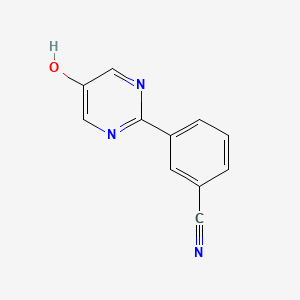
4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine is an organic compound belonging to the pyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and a methylsulfonyl group attached to the pyrimidine ring. It is widely used in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with fluorinating agents under controlled conditions to introduce the fluorine atom at the 5-position. The methylsulfonyl group is then introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom in the methylsulfonyl group.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Wissenschaftliche Forschungsanwendungen
4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and nucleic acid interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-trifluoromethylpyrimidine
Comparison: Compared to similar compounds, 4,6-Dichloro-5-fluoro-2-(methylsulfonyl)pyrimidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Eigenschaften
IUPAC Name |
4,6-dichloro-5-fluoro-2-methylsulfonylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2FN2O2S/c1-13(11,12)5-9-3(6)2(8)4(7)10-5/h1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSQDCUPRDVXFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Ethyl-1,1-dimethyl-1H-benzo[e]indole](/img/structure/B8097373.png)

![6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8097387.png)





